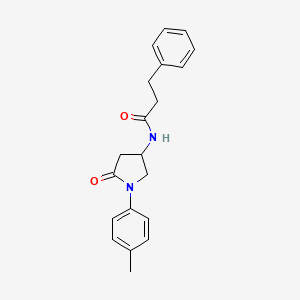

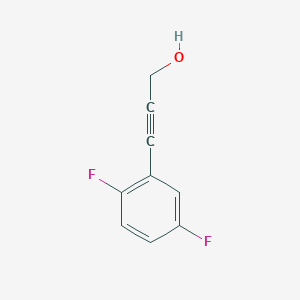

![molecular formula C26H22N2O4S B2542764 4-[甲基(苯基)磺酰氨基]-N-(2-苯氧基苯基)苯甲酰胺 CAS No. 389075-86-9](/img/structure/B2542764.png)

4-[甲基(苯基)磺酰氨基]-N-(2-苯氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfamoyl functional group attached to an aromatic ring. They are commonly used in medicinal chemistry for their antimicrobial properties and have been explored for various other therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of other sulfonamide compounds, such as those evaluated for antidiabetic potential, involved the coupling of chloro-nitro-benzamide derivatives with various alkyl or aryl groups . These methods reflect the general approach that could be applied to synthesize the compound , although the specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often analyzed using spectroscopic techniques and computational methods. For instance, the vibrational spectral analysis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide was carried out using FT-Raman and FT-IR spectroscopy, and theoretical calculations were performed using density functional theory (DFT) . Similarly, the molecular structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using single-crystal X-ray diffraction and DFT calculations . These analyses provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with different properties. For example, the synthesis of acylthiourea derivatives involved the reaction of benzoyl isothiocyanate with primary aromatic amines . The reactivity of the sulfonamide group also plays a role in the biological activity of these compounds, as it can interact with biological targets such as enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The antimicrobial properties of these compounds are often evaluated using qualitative and quantitative methods . The thermodynamic properties, such as stability and reactivity, can be analyzed using computational methods and spectroscopic data . Additionally, the analysis of hyperpolarizability and frontier molecular orbitals provides information on the non-linear optical properties and the potential for charge transfer within the molecule .

科学研究应用

磺酰胺衍生物的合成和表征

磺酰胺衍生物表现出多种生物活性,使其成为合成和表征的目标。例如,磺酰胺化合物及其过渡金属配合物已被合成和表征,显示出对多种细菌菌株的中等至显着的抗菌活性,以及对真菌菌株的良好抗真菌活性。这些化合物的键合和结构性质是使用各种物理和光谱方法阐明的,突出了磺酰胺衍生物在抗菌应用中的潜力 (Chohan & Shad, 2011)。

聚合物科学

在聚合物科学中,磺酰胺衍生物已被用于合成含有侧基的芳香族聚酰胺。这些聚合物表现出良好的热稳定性,并且本质上是无定形的,显示出在需要具有特定热和溶解性特征的材料的应用中很有前景 (Pal et al., 2009)。

表面涂层添加剂

磺酰胺配体(席夫碱)及其铜金属配合物已被探索用作聚氨酯配方中用于表面涂层应用的抗菌和阻燃添加剂。研究发现,这些添加剂不会对涂层的物理和机械阻力产生负面影响,表明它们有可能增强表面涂层的性能,同时不影响其耐用性 (El‐Wahab et al., 2020)。

用于治疗应用的酶抑制

磺酰胺衍生物已被研究其对碳酸酐酶各种同工酶的抑制活性,显示出在酶调节有益的条件下管理疾病的潜在治疗应用。这些研究提供了对有效酶抑制的结构要求和设计新治疗剂的潜力的见解 (Supuran et al., 2013)。

属性

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S/c1-28(21-10-4-2-5-11-21)33(30,31)23-18-16-20(17-19-23)26(29)27-24-14-8-9-15-25(24)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUAKJNXQGDHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)

![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid](/img/structure/B2542687.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)

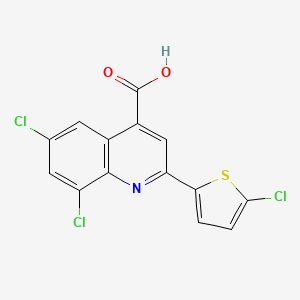

![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)